![molecular formula C22H23BrN2O4 B2567035 3-(4-Bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one CAS No. 844854-85-9](/img/structure/B2567035.png)

3-(4-Bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

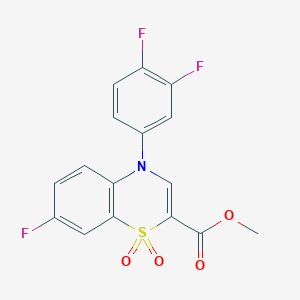

This compound is a derivative of cinnoline, a benzo[c]pyridazine nucleus . It is synthesized as a potential antifungal agent . The compound is obtained in good yield via a three-step protocol .

Synthesis Analysis

The synthesis of this compound involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The structure of the compound was confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

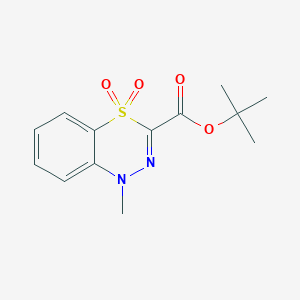

The compound is obtained via a four-step protocol, shown in Scheme 1. The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .Physical And Chemical Properties Analysis

The compound is obtained in good yield by aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .Applications De Recherche Scientifique

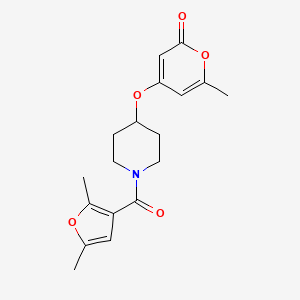

Chromones and Biological Activities : Chromones (1-benzopyran-4-ones) are naturally occurring compounds with a broad spectrum of physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are often attributed to their antioxidant properties, which can neutralize active oxygen species and interrupt free radical processes that lead to cellular damage and disease. The structural features important for radical scavenging activity in chromones include the double bond, a carbonyl group, and specific hydroxyl groups (Yadav et al., 2014).

Piperazine Derivatives and Therapeutic Use : Piperazine and its derivatives are prominent in the design of drugs due to their significant presence in various therapeutic agents, including antipsychotics, antidepressants, anticancer, and antiviral medications. The flexibility of the piperazine moiety allows for the generation of molecules with diverse pharmacological activities, impacted by slight modifications to the substitution pattern on the nucleus. This adaptability has led to piperazine-based molecules being a focal point in drug discovery, suggesting potential avenues for the exploration of the specific compound (Rathi et al., 2016).

Mécanisme D'action

Target of Action

The compound “3-(4-Bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one” contains a piperazine ring, which is a common structural motif found in many biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it’s possible that this compound could interact with a variety of biological targets.

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds containing a piperazine ring often modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Again, without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been shown to affect a variety of disease states and biological processes .

Pharmacokinetics

The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O4/c23-16-3-1-15(2-4-16)19-14-29-22-17(21(19)28)5-6-20(27)18(22)13-25-9-7-24(8-10-25)11-12-26/h1-6,14,26-27H,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMAOOVOHKCMBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566955.png)

![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566957.png)

![N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2566959.png)

![2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2566960.png)

![(Z)-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one](/img/structure/B2566961.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2566964.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2566967.png)

![3-cinnamyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566969.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2566971.png)

![1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566972.png)

![5-[Cyano(ethyl)amino]-2-fluorobenzonitrile](/img/structure/B2566973.png)